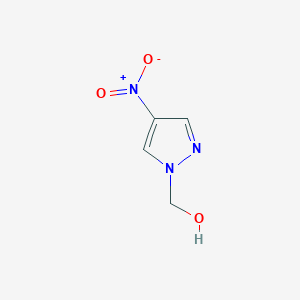

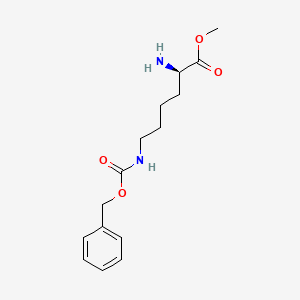

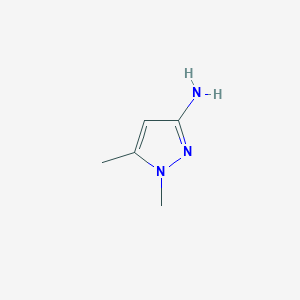

![molecular formula C12H14N2S B1310986 N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine CAS No. 852180-43-9](/img/structure/B1310986.png)

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

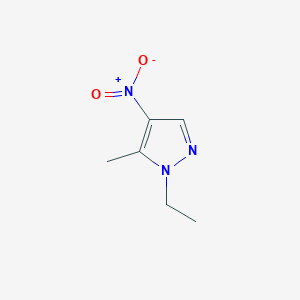

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (NMTMB) is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of methylthiazole and is used as a versatile reagent in organic synthesis. NMTMB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Biological Evaluation of Thiazole Derivatives

Scientific Field

Pharmaceutical and Biological Research

Application Summary

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Experimental Procedures

The synthesis of thiazole-based heterocyclic scaffolds involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Results

The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have shown promising results in their respective applications.

Thiazoles in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

Thiazole ring has been used to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Experimental Procedures

The synthesis of thiazole derivatives involves various chemical reactions, with the aim of achieving the desired biological activity .

Results

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .

Thiazoles in Agrochemicals

Scientific Field

Agrochemical Research

Application Summary

Thiazoles are used in the development of various agrochemicals due to their broad spectrum of biological activities .

Experimental Procedures

The synthesis of thiazole-based agrochemicals involves various chemical reactions, with the aim of achieving the desired biological activity .

Results

Thiazole derivatives have been found to be effective in controlling a variety of pests and diseases in crops .

Thiazoles in Industrial Applications

Scientific Field

Industrial Chemistry

Application Summary

Thiazoles are used in various industrial applications, including as photographic sensitizers .

Experimental Procedures

The use of thiazoles in industrial applications involves their incorporation into various chemical processes .

Results

Thiazoles have been found to improve the efficiency of certain industrial processes .

Thiazoles in Antimicrobial Applications

Scientific Field

Microbiology

Application Summary

Thiazoles have been found to have potent antimicrobial activity, making them useful in the development of new antimicrobial agents .

Experimental Procedures

The antimicrobial activity of thiazoles is typically evaluated using in vitro assays against a range of microbial species .

Results

Thiazole derivatives have been found to exhibit potent activity against a variety of bacterial and fungal species .

Thiazoles in Antiretroviral Applications

Scientific Field

Pharmaceutical Research

Application Summary

Thiazoles have been used in the development of antiretroviral drugs, such as Ritonavir .

Experimental Procedures

The development of thiazole-based antiretroviral drugs involves various chemical reactions, with the aim of inhibiting the replication of retroviruses .

Results

Ritonavir, a thiazole-containing drug, has been found to be effective in the treatment of HIV infection .

Propriétés

IUPAC Name |

N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2/h3-6,8,13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCQBTFBIRJBPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC(=C2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427634 |

Source

|

| Record name | N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine | |

CAS RN |

852180-43-9 |

Source

|

| Record name | N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

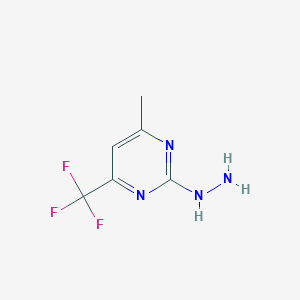

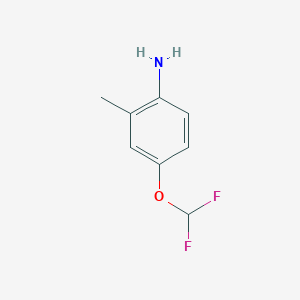

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)